
2-Thiobarbituric acid
Overview
Description
2-Thiobarbituric acid (2-TBA), with the molecular formula C₄H₄N₂O₂S, is a sulfur-containing analog of barbituric acid (BA). Its structure features a pyrimidinedione core where the oxygen atom at the 2-position is replaced by a thiol (-SH) group . This substitution confers distinct chemical and physical properties, such as enhanced nucleophilicity and altered hydrogen-bonding capabilities, making 2-TBA a versatile reagent in analytical chemistry, materials science, and pharmacology .
2-TBA is widely used to quantify lipid peroxidation products like malondialdehyde (MDA) via the thiobarbituric acid reactive substances (TBARS) assay . It also forms coordination complexes with metals (e.g., triphenyltin(IV)) for antitumor applications and serves as a precursor for synthesizing bioactive heterocycles .
Preparation Methods
Thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction conditions typically include heating the mixture to a temperature of around 100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Thiobarbituric acid undergoes various types of chemical reactions, including:
Oxidation: Thiobarbituric acid can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: Thiobarbituric acid can undergo substitution reactions where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
Measurement of Lipid Oxidation
Overview:
2-Thiobarbituric acid is predominantly used in the thiobarbituric acid reactive substances (TBARS) assay to measure lipid oxidation. This method is crucial for assessing the quality and safety of food products, especially meats and oils.
Methodology:
The TBARS assay involves the reaction of this compound with malondialdehyde (a byproduct of lipid peroxidation), resulting in a colored complex that can be quantified spectrophotometrically. The original method, developed by Turner et al. in the 1950s, has undergone numerous modifications to improve sensitivity and specificity.
Antioxidant Activity Assessment
Overview:
The TBA assay is also employed to evaluate antioxidant activity in various biological samples. Despite its limitations in reproducibility, it remains a complementary method alongside other antioxidant assays.
Case Studies:
- Food Products: The TBA assay has been applied to assess the antioxidant properties of various food items, demonstrating its utility in food preservation studies.
- Biological Samples: Research has shown that the assay can effectively measure lipid peroxidation in human and animal models, aiding in understanding oxidative stress-related diseases .
Corrosion Inhibition
Overview:
Recent studies have explored the use of this compound as a corrosion inhibitor for metals, particularly in saline environments.
Research Findings:
- A study demonstrated that TBA could inhibit corrosion on API X60 steel in a 3.5% NaCl solution with efficiencies exceeding 90%. The mechanism involved the adsorption of TBA on the metal surface, which was analyzed using electrochemical techniques .
Parameter | Optimal Value |
---|---|
Concentration | 75 ppm (maximum inhibition) |
pH | Both pH 4 and pH 6 showed significant effectiveness |
Immersion Time | Up to 72 hours without loss of efficiency |
Specificity and Analytical Concerns
Overview:
While the TBA assay is widely used, concerns regarding its specificity have been raised due to potential interferences from other compounds that can react with TBA.
Analytical Insights:
Mechanism of Action
The mechanism by which thiobarbituric acid exerts its antibacterial effects involves the inhibition of bacterial enzymes and disruption of bacterial cell membranes. It targets specific molecular pathways that are essential for bacterial growth and survival, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-TBA vs. Barbituric Acid (BA)
Key Insight: The sulfur atom in 2-TBA increases its nucleophilicity, enabling reactions with electrophiles (e.g., aldehydes, iodine) that BA cannot undergo . However, BA’s oxygen allows stronger hydrogen bonding, influencing crystallinity and solubility .
2-TBA vs. 5-Substituted Thiobarbituric Acid Derivatives
Derivatives like 5-arylidene-2-TBA (e.g., 5-(2-thienylidene)-2-TBA) exhibit enhanced bioactivity compared to 2-TBA:
- Antimicrobial Activity : Pyrazole-2-TBA derivatives show broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to electron-withdrawing substituents enhancing membrane disruption .
- Antitumor Potential: Triphenyltin(IV)-2-TBA complexes inhibit tumor cell growth (IC₅₀: 1.2–5.6 µM) by disrupting mitochondrial function, outperforming uncomplexed 2-TBA .
Limitation: 5-Substituted derivatives often require multi-step syntheses (e.g., Knoevenagel condensation) , whereas 2-TBA is simpler to functionalize.
2-TBA vs. Other Thiobarbiturates (e.g., 1,3-Diethyl-2-TBA)
The diethyl ammonium salt of 2-TBA exhibits improved solubility in polar solvents (e.g., DMF, ethanol) compared to 2-TBA, facilitating pharmaceutical formulations . However, alkylation reduces its ability to chelate metals, limiting applications in coordination chemistry .
Analytical Performance: 2-TBA vs. Alternative Methods
TBARS Assay vs. HPLC for MDA Quantification
Study Findings: In meat samples, 2-TBA overestimated MDA by 15–20% compared to HPLC due to interference from non-MDA aldehydes .
Electrochemical Detection
2-TBA reacts with iodide to form iodine, enabling its quantification at 3.9 × 10⁻⁵ M via cyclic voltammetry. This method is 10× more sensitive than spectrophotometric approaches but requires specialized equipment .
Biological Activity
2-Thiobarbituric acid (TBA) is a compound widely recognized for its role in assessing oxidative stress and lipid peroxidation in biological systems. This article explores the biological activity of TBA, focusing on its mechanisms, applications, and implications in various fields of research.
Overview of this compound
This compound is primarily known for its use in the thiobarbituric acid reactive substances (TBARS) assay, which quantifies lipid peroxidation products, particularly malondialdehyde (MDA). The assay is based on the reaction between MDA and TBA, leading to the formation of a colored complex that can be measured spectrophotometrically.
Lipid Peroxidation and Oxidative Stress
The TBARS assay serves as an indicator of oxidative stress by measuring lipid peroxidation levels. Lipid peroxidation is a process where free radicals attack lipids containing carbon-carbon double bonds, resulting in cell membrane damage and contributing to various diseases, including cancer and cardiovascular disorders. The reaction of MDA with TBA occurs under acidic conditions and elevated temperatures, forming a fluorescent adduct that absorbs light at 532 nm .
Specificity and Limitations
While the TBARS assay is widely used, it has limitations regarding specificity. TBA can react with various aldehydes and other compounds, potentially leading to misinterpretations of lipid peroxidation levels. Studies have shown that factors such as pH, temperature, and the presence of other reactive species can influence the results of TBA assays . Therefore, while TBA is a valuable tool for assessing oxidative stress, caution must be exercised when interpreting results.
Cancer Research
Research has demonstrated that TBA can be utilized to evaluate oxidative stress in cancer cells. For instance, studies have shown that certain compounds can induce cytotoxic effects in cancer cell lines through mechanisms involving oxidative stress and apoptosis. TBA's role in these studies helps elucidate the relationship between oxidative damage and cancer progression .
Food Science
In food science, TBA is employed to assess the quality and shelf-life of meat products by measuring lipid oxidation. The modified fluorometric TBARS method has been developed to enhance sensitivity in detecting low levels of lipid oxidation products in meat samples . This application is crucial for ensuring food safety and quality control.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of novel compounds on various human cancer cell lines using TBA assays to measure oxidative stress levels. Results indicated a significant increase in lipid peroxidation in treated cells compared to controls, highlighting the potential therapeutic effects of these compounds .
- Food Quality Assessment : In a comparative study involving meat samples, researchers utilized the TBARS assay to measure lipid oxidation levels under different storage conditions. The findings revealed that specific packaging methods significantly reduced lipid oxidation, demonstrating TBA's utility in food preservation research .
Data Tables
Study Focus | Methodology | Key Findings |
---|---|---|
Cytotoxicity in Cancer Cells | TBARS assay on treated vs. control | Increased lipid peroxidation correlates with apoptosis |
Food Quality Assessment | Modified fluorometric TBARS method | Effective reduction of lipid oxidation through packaging |
Q & A
Q. What are the optimal solvent conditions and spectrophotometric parameters for detecting 2-thiobarbituric acid (TBA) using UV-Vis spectroscopy?
Basic Methodology
TBA is highly soluble in a 95% ethanol and 5% water solvent system, which minimizes background interference and maximizes absorbance at 320 nm . For accurate detection:
- Prepare standards in the ethanol-water solvent (1 cm glass cuvettes).
- Subtract solvent background absorbance before analysis.
- Use a linear standard curve (0.00006267–0.004201 M) with molar absorptivity ε = 414.9 L/(cm·mol) .
- Validate sensitivity: the method detects concentrations as low as 13.13 µg/mL .
Q. How is the TBARS (Thiobarbituric Acid Reactive Substances) assay optimized for lipid peroxidation studies?
Basic Methodology
The TBARS assay quantifies lipid peroxidation by measuring malondialdehyde (MDA) adducts with TBA:
- React TBA with MDA at 95°C under acidic conditions to form a chromophore (absorbance at 532 nm ) .
- Use a molar extinction coefficient of 1.56×10⁵ M⁻¹·cm⁻¹ for MDA quantification .
- For fluorometric sensitivity (e.g., in fresh meat), use hydrochloric acid extraction and a 1:1 ratio of extractant to TBA reagent .
Q. How do researchers validate the accuracy of TBA detection methods statistically?
Advanced Methodology
Statistical validation ensures reproducibility:
- Perform t-tests (e.g., P > 0.05 for no significant difference between actual and calculated molarities) .
- Use Spearman-Kendall correlations (Rs > 0.97) and Kolmogorov-Smirnov tests (P > 0.05) to confirm data distribution consistency .
- Report recovery rates (mean 99.99% , SD 0.016%) and linear regression (R² = 1.000) .
Q. How does tautomerism of TBA affect its reactivity in analytical assays?
Advanced Consideration
TBA exists in equilibrium between keto-thione (N1) and enol (N10) forms, influenced by solvent polarity .
- In methanol , enolization increases reactivity with MDA due to proton transfer .
- Theoretical studies (DFT/MP2) show gas-phase dominance of N1, but polar solvents shift equilibrium, affecting assay kinetics .
- Confirm tautomeric stability via IR, UV-vis, or NMR in experimental conditions .
Q. What are the challenges in ensuring specificity of the TBARS assay for MDA detection?
Advanced Consideration
TBA reacts with non-MDA compounds (e.g., sugars, amino acids), leading to false positives . Mitigate by:
- Using HPLC or GC-MS to cross-validate MDA-TBA adducts .
- Adjusting pH (low pH favors MDA-TBA specificity) .
- Employing fluorometric methods for enhanced sensitivity in low-oxidation samples .
Q. How should researchers adapt TBARS assays for different biological matrices (e.g., plasma vs. tissue)?
Methodological Adjustments
- For plasma : Use trichloroacetic acid (TCA) to precipitate proteins, reducing interference .
- For tissue homogenates : Optimize extraction with perchloric acid to isolate lipid peroxides .
- Account for matrix-specific pH effects (e.g., refrigerated meat vs. frozen samples) .
Q. What solvent systems are contraindicated for TBA analysis, and why?
Basic Consideration
- Avoid pure water: TBA decomposes in cold water .
- Non-polar solvents (e.g., hexane) are unsuitable due to low solubility. Ethanol-water mixtures balance solubility and spectral clarity .
Q. How do storage conditions impact TBA stability and assay reproducibility?
Advanced Methodology
- Store TBA solutions in airtight glass containers to prevent oxidation .
- Frozen samples (-20°C) show insignificant TBARS changes, while refrigerated (4°C) samples exhibit significant lipid oxidation over time .
Q. What advanced spectroscopic techniques complement UV-Vis for TBA analysis?
Advanced Methodology
- Terahertz spectroscopy : Identifies polymorphic forms of TBA, critical for crystallography studies .
- DFT calculations : Model tautomeric equilibria and predict reactivity under varying conditions .
Q. How do researchers reconcile contradictory data from different TBA detection methods?
Advanced Strategy
Properties
IUPAC Name |
2-sulfanylidene-1,3-diazinane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBUGGBMJDPOST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31645-12-2 (mono-hydrochloride salt) | |
Record name | Thiobarbituric acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |
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DSSTOX Substance ID |
DTXSID7060124 | |
Record name | Thiobarbituric acid | |
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Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Thiobarbituric acid | |
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CAS No. |
504-17-6 | |
Record name | Thiobarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiobarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4733 | |
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Record name | 4,6(1H,5H)-Pyrimidinedione, dihydro-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Thiobarbituric acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-thiobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-THIOBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YZW5SS7C | |
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